molecular formula C44H68N18O8 B12572003 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 197796-58-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12572003
CAS No.: 197796-58-0
M. Wt: 977.1 g/mol
InChI Key: CNYMYOHVYWMDET-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple amino acids linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The histidine and phenylalanine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

    Industrial: Used in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-phenylalanyl-L-histidyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

197796-58-0

Molecular Formula

C44H68N18O8

Molecular Weight

977.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H68N18O8/c45-15-5-4-12-30(36(63)58-31(42(69)70)13-7-17-54-44(49)50)57-38(65)33(20-27-22-51-24-55-27)60-37(64)32(19-26-9-2-1-3-10-26)59-39(66)34(21-28-23-52-25-56-28)61-40(67)35-14-8-18-62(35)41(68)29(46)11-6-16-53-43(47)48/h1-3,9-10,22-25,29-35H,4-8,11-21,45-46H2,(H,51,55)(H,52,56)(H,57,65)(H,58,63)(H,59,66)(H,60,64)(H,61,67)(H,69,70)(H4,47,48,53)(H4,49,50,54)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

CNYMYOHVYWMDET-POFDKVPJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.